3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
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Overview
Description
3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex organic compound featuring a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the 2,4-dichlorophenylmethylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzene
- 3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thiophene
Uniqueness
Compared to similar compounds, 3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine exhibits unique properties due to the presence of the pyridine ring. This structural feature can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-13-4-3-12(14(19)8-13)10-25-16-6-5-15-21-22-17(24(15)23-16)11-2-1-7-20-9-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPYZDUSLNURNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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